molecular formula C7H9O4P B11741837 Phosphoric acid mono-p-tolyl ester

Phosphoric acid mono-p-tolyl ester

Cat. No.: B11741837
M. Wt: 188.12 g/mol
InChI Key: JNUCNIFVQZYOCP-UHFFFAOYSA-N
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Description

Phosphoric acid mono-p-tolyl ester is an organic compound that belongs to the class of phosphoric acid esters It is characterized by the presence of a phosphoric acid group esterified with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid mono-p-tolyl ester can be synthesized through the esterification of phosphoric acid with p-tolyl alcohol. One common method involves the use of a coupling reagent such as triphenylphosphine oxide and oxalyl chloride, which facilitates the esterification process under mild conditions . The reaction typically occurs at room temperature and yields the desired ester in high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One approach includes the reaction of phosphoric acid with p-tolyl alcohol in the presence of a suitable catalyst, followed by purification steps to isolate the ester. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid mono-p-tolyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of phosphoric acid and p-tolyl alcohol.

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Hydrolysis: Phosphoric acid and p-tolyl alcohol.

    Oxidation: Oxidized derivatives of the ester.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid mono-p-tolyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid mono-p-tolyl ester involves its ability to participate in phosphorylation reactions. The ester group can be hydrolyzed to release the phosphoric acid moiety, which can then interact with various molecular targets. This interaction can modulate biochemical pathways and influence cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Phosphoric acid mono-p-tolyl ester can be compared with other similar compounds, such as:

  • Phosphoric acid mono-m-tolyl ester
  • Phosphoric acid mono-o-tolyl ester
  • Phosphoric acid mono-phenyl ester

Uniqueness:

By understanding the synthesis, reactions, applications, and mechanisms of phosph

Properties

Molecular Formula

C7H9O4P

Molecular Weight

188.12 g/mol

IUPAC Name

(4-methylphenyl) dihydrogen phosphate

InChI

InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

JNUCNIFVQZYOCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(O)O

Origin of Product

United States

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